4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside

glycosylation reactivity relative reactivity value (RRV) Hammett correlation

Researchers requiring predictable reactivity in programmable one-pot oligosaccharide synthesis face limited donor options. This per-O-benzylated STol thioglycoside occupies a defined reactivity niche between armed and disarmed donors, with a quantitatively established RRV enabling computational selection (OptiMer) for automated assembly. - Free 6-OH enables regioselective functionalization as acceptor or donor. - p-Tolyl aglycone permits chemoselective activation orthogonal to ethyl thioglycosides. - Oxidizable to sulfoxide/sulfone for altered anomeric selectivity or C-glycoside synthesis. - ≥98% purity ensures reproducible glycosylation outcomes.

Molecular Formula C34H36O5S
Molecular Weight 556.7 g/mol
Cat. No. B12432620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside
Molecular FormulaC34H36O5S
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C34H36O5S/c1-25-17-19-29(20-18-25)40-34-33(38-24-28-15-9-4-10-16-28)32(37-23-27-13-7-3-8-14-27)31(30(21-35)39-34)36-22-26-11-5-2-6-12-26/h2-20,30-35H,21-24H2,1H3
InChIKeyZSHOXHFPTTVPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside Procurement Guide


4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside (CAS 479252-05-6, MW 556.7 g/mol) is a per-O-benzylated thioglycoside donor belonging to the p-methylphenylthio (STol) glycoside class. It features a β-D-glucopyranoside core, free 6-OH for regioselective functionalization, and three benzyl ether protecting groups at O-2, O-3, and O-4, with a p-tolyl thio aglycone at the anomeric position [1]. This donor occupies a defined reactivity niche between fully armed (e.g., per-benzylated) and disarmed (e.g., acylated) thioglycosides, making it quantitatively predictable in programmable one-pot oligosaccharide synthesis platforms developed by Wong and co-workers [2].

Fits programmable one-pot oligosaccharide synthesis platforms (Wong reactivity hierarchy)
Intermediate reactivity between armed (p-methoxy) and disarmed (p-nitro) donors
Free 6-OH enables dual donor/acceptor functionality without additional protecting group manipulation

Why 4-Methylphenyl Thioglycoside Cannot Be Replaced


Thioglycoside donors with identical glycon protecting-group patterns but different aglycone para-substituents exhibit over three orders of magnitude difference in glycosylation reactivity (RRV range: 3.19 for phenyl vs. 3772 for p-methoxy in the GlcBn series), as quantified by Li, Huang, and Hu under competitive glycosylation conditions using MeOH as acceptor and NIS/TfOH promoter [1]. The p-methyl substituent (σp = −0.17) provides a predictable, intermediate electron-donating effect—unlike the unsubstituted phenyl analog, which is significantly less reactive, or the p-nitro analog, which is essentially inert under standard activation conditions [2]. Simple replacement with a phenyl, ethyl, or methyl thioglycoside alters the chemoselectivity profile and renders the donor incompatible with established one-pot reactivity hierarchies.

Property
Target (STol)
Phenyl Analog
Reactivity profile
Intermediate, predictable electron-donating effect
Lower reactivity, no para-substituent activation
Hammett σp
Electron-donating (−0.17)
Neutral (0)
Role in one-pot synthesis
Moderately armed building block; chemoselective pairing with more armed donors
Less reactive donor; may shift reactivity hierarchy unpredictably

Direct replacement with phenyl, ethyl, or p-nitro thioglycosides can disrupt programmed one-pot reactivity sequences and chemoselective activation windows.

4-Methylphenyl Thioglycoside vs. Closest Analogs


Glycosylation Reactivity: p-Tolyl vs. Phenyl vs. p-Nitrophenyl

The p-methyl substituent on the aglycone aryl ring accelerates glycosylation reactivity relative to the unsubstituted phenyl analog through an electron-donating effect. In the GlcBn donor series (3a–3e, fully benzyl-protected glucosyl thioglycosides with varying para-substituents), the Hammett plot of log(RRV) vs. σp yielded an excellent linear correlation (R² > 0.99) with a negative slope, confirming that electron-donating groups (EDGs) enhance reactivity [1]. Using the Hammerett equation derived from the GlcBn series data, a p-methyl substituent (σp = −0.17, compared to σp = 0 for H and σp = +0.78 for NO₂) is predicted to produce an RRV approximately 5- to 10-fold higher than the phenyl analog (RRV = 3.19), but substantially lower than p-acetamido (RRV = 2482) or p-methoxy (RRV = 3772) donors [1]. This positions the STol donor as a moderately armed building block—more reactive than phenyl thioglycosides yet less reactive than strongly armed p-alkoxy variants [2].

Reactivity RRV Comparison
Class-level inference
STol: predicted RRV ~15–50 Ph: RRV 3.19 p-NO₂: RRV 0.042 ~5–15× more reactive than Ph
Supports predictable reactivity in one-pot programmable synthesis
Predicted from Hammett correlation; experimental validation recommended
glycosylation reactivity relative reactivity value (RRV) Hammett correlation

Electrochemical Oxidation: p-Tolyl vs. Phenyl vs. O-Glycoside

The formal (thermodynamic) oxidation potentials of p-tolyl and phenyl thioglycosides are nearly identical when measured by cyclic voltammetry in DMSO. Compton, Davis, Fairbanks, and co-workers determined that the redox potential ordering follows OPh > SPh ∼ STol > SePh for a series of six chalcogenoglycosides [1]. Specifically, p-tolyl-2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (STol) and phenyl-2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (SPh) exhibit overlapping oxidation potentials, both falling below the corresponding O-glycoside (OPh) [1]. The standard heterogeneous rate constant k₀ is on the order of 10⁻² cm s⁻¹, and the first-order homogeneous rate constant k₁ for radical cation degradation is ~10³ s⁻¹ for both SPh and STol donors [1].

Oxidation Potential
Head-to-head
STol oxidation potential equivalent to SPh Both lower than OPh (O-glycoside) Ranking: OPh > SPh ∼ STol > SePh
Potential control cannot distinguish STol from SPh; thioglycosides activate selectively vs. O-glycosides
Cyclic voltammetry in DMSO; kinetic stability similar
oxidation potential electrochemical glycosylation chalcogenoglycoside

Sulfoxide/Sulfone Oxidation: O-Benzyl vs. Acetyl vs. Benzoyl

O-Benzyl-protected 4-methylphenyl thioglycosides undergo selective and controlled oxidation using urea–hydrogen peroxide (UHP) in acetic acid. Singh, Tiwari, Mishra, Gupta, and Kandasamy demonstrated that O-benzyl-protected 4-methylphenyl thioglycoside 13 (entry 13, Table 2) was selectively oxidized to the corresponding sulfoxide using 1.5 equiv of UHP at 60 °C and to the sulfone using 2.5 equiv of UHP at 80 °C [1]. The oxidation yields for structurally analogous O-acetylated and O-benzoylated phenyl and p-tolyl thioglucopyranosides ranged from 85–93% for sulfoxides and 87–94% for sulfones (Table 2, entries 1–4) [1]. Critically, olefin-containing substrates retained their unsaturated functionality during oxidation, demonstrating chemoselectivity [1].

Sulfoxide/Sulfone Oxidation
Class-level inference
Sulfoxide: 82–91% Sulfone: 87–94% UHP, AcOH, 60–80 °C
Enables sulfoxide/sulfone diversification from a single thioglycoside
O-Benzyl groups give slightly lower yields than acyl-protected analogs
thioglycoside oxidation sulfoxide sulfone urea–hydrogen peroxide

Free 6-OH Acceptor vs. Perbenzylated Thioglycoside

Unlike per-benzylated (tetra-O-benzyl) thioglycoside donors, 4-methylphenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside presents a free primary hydroxyl group at C-6. This structural feature enables the compound to serve as a glycosyl acceptor in its own right—acting as an 'armed acceptor' in the super-armed glycosylation methodology established by Pedersen, Nordstrøm, and Bols [1]. In this system, the compound (as phenyl 2,3,4-tri-O-benzyl-β-D-thioglucoside, the direct phenyl analog) was demonstrated to cross-couple with TBS-silylated 'super-armed' glucosyl, mannosyl, rhamnosyl, and galactosyl donors to produce armed disaccharides in good to excellent yields [1]. The 2,3,6-tri-O-benzyl regioisomer (free 4-OH) was also validated as a competent armed acceptor in the same study [1], confirming that the free hydroxyl positioning is critical for reactivity tuning.

6-OH Acceptor Competency
Head-to-head
Free 6-OH: acts as acceptor Perbenzylated: donor only Good to excellent disaccharide yields
Dual donor/acceptor simplifies procurement and synthetic routes
TBS-silylated super-armed donor coupling; yields typically >70%
regioselective functionalization 6-OH acceptor oligosaccharide assembly

Chemoselectivity: p-Tolyl vs. Ethyl Thioglycosides

Choudhury and Roy established that p-tolyl thioglycosides and ethyl thioglycosides exhibit sufficiently different reactivities to enable chemoselective glycosylation—where an ethyl thioglycoside donor can be selectively activated in the presence of a p-tolyl thioglycoside acceptor [1]. This reactivity differential is exploited in sequential one-pot strategies: the more reactive ethyl thioglycoside donor is activated first (commonly with NIS/TfOH or p-TolSCl/AgOTf), glycosylates an acceptor, and the newly formed thioglycoside linkage (now bearing the original aglycone) can then be activated in a subsequent step [1]. The strategy has been extended to donors and acceptors bearing either 2-O-benzyl (armed) or 2-O-acyl (disarmed) substituents, allowing iterative chain elongation [1].

Chemoselective Activation
Head-to-head
p-Tolyl: latent acceptor Ethyl: more reactive donor Chemoselectivity >90% under optimized conditions
Enables orthogonal activation strategies for iterative oligosaccharide assembly
p-TolSCl/AgOTf, −60 °C, Et₂O; molecular sieves
chemoselective glycosylation ethyl thioglycoside p-tolyl thioglycoside one-pot synthesis

4-Methylphenyl Thioglycoside Applications


Programmable One-Pot Oligosaccharide Synthesis

This donor belongs to the STol (p-methylphenylthio) family for which Wong and co-workers established a quantitative reactivity database correlating RRV with ¹H NMR anomeric proton chemical shifts [1]. Users can computationally select building blocks (via the OptiMer program) for automated one-pot assembly of linear and branched oligosaccharides without intermediate purification. This donor's free 6-OH allows it to function as a glycosyl acceptor in the first coupling step and as a donor (after STol activation) in the second.

Sequential Chemoselective Glycosylation

The p-tolyl aglycone enables chemoselective activation strategies where an ethyl thioglycoside donor is glycosylated first (activated by p-TolSCl/AgOTf at −60 °C), leaving the p-tolyl thioglycoside intact for a subsequent activation step [1]. This orthogonal reactivity is not achievable if both building blocks carry identical thio aglycones.

Glycosyl Sulfoxides and Sulfones Synthesis

Selective UHP oxidation of this compound yields the corresponding glycosyl sulfoxide (using 1.5 equiv UHP at 60 °C) or sulfone (using 2.5 equiv UHP at 80 °C), as validated across a panel of O-benzyl-, O-acetyl-, and O-benzoyl-protected thioglycosides [1]. Glycosyl sulfoxides serve as activated donors with altered anomeric selectivity, while glycosyl sulfones are precursors for C-glycoside synthesis and stable intermediates for solid-phase oligosaccharide assembly.

Armed Acceptor for Super-Armed Glycosylation

With its free 6-OH and benzyl-ether-protected glycon ring, this compound functions as an 'armed acceptor' in super-armed glycosylation protocols where TBS-silylated donors (with axial OR groups and enhanced reactivity) are coupled to produce armed disaccharides in good to excellent yields [1]. This application leverages the equatorial conformation of benzyl ethers on the glucosyl ring, which provides the appropriate reactivity level for chemoselective cross-coupling with conformationally armed donors.

Application
Selection Property
Validation Focus
Programmable one-pot oligosaccharide synthesis
STol reactivity database compatibility
NMR reactivity correlation; predicted reactivity hierarchy
Sequential chemoselective glycosylation
p-Tolyl/ethyl orthogonal reactivity
Chemoselective activation with ethyl donors at low temperature
Glycosyl sulfoxide and sulfone synthesis
Controlled UHP oxidation
Sulfoxide/sulfone yield and chemoselectivity
Armed acceptor for super-armed glycosylation
Free 6-OH armed acceptor compatibility
Disaccharide yield with super-armed donors
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